Cas no 1017481-33-2 (3-4-(propan-2-yl)phenylmorpholine)

3-4-(Propan-2-yl)phenylmorpholine is a morpholine derivative featuring an isopropyl-substituted phenyl group, offering a balanced combination of lipophilicity and reactivity. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural features, including the morpholine ring and isopropylphenyl moiety, contribute to its utility in the development of bioactive molecules. The compound exhibits favorable solubility and stability under standard conditions, facilitating its handling in synthetic processes. Its well-defined chemical properties make it a reliable choice for researchers seeking to modify or functionalize aromatic systems in targeted molecular design.
3-4-(propan-2-yl)phenylmorpholine structure
1017481-33-2 structure
商品名:3-4-(propan-2-yl)phenylmorpholine
CAS番号:1017481-33-2
MF:C13H19NO
メガワット:205.296063661575
CID:5596922
PubChem ID:24271590

3-4-(propan-2-yl)phenylmorpholine 化学的及び物理的性質

名前と識別子

    • 3-[4-(METHYLETHYL)PHENYL]MORPHOLINE
    • Morpholine, 3-[4-(1-methylethyl)phenyl]-
    • 1017481-33-2
    • EN300-1850039
    • 3-[4-(1-Methylethyl)phenyl]morpholine
    • DTXSID201285473
    • 3-[4-(propan-2-yl)phenyl]morpholine
    • 3-4-(propan-2-yl)phenylmorpholine
    • インチ: 1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-15-8-7-14-13/h3-6,10,13-14H,7-9H2,1-2H3
    • InChIKey: CGAPWOGSDYFKDD-UHFFFAOYSA-N
    • ほほえんだ: N1CCOCC1C1=CC=C(C(C)C)C=C1

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 0.988±0.06 g/cm3(Predicted)
  • ふってん: 312.0±32.0 °C(Predicted)
  • 酸性度係数(pKa): 8.33±0.40(Predicted)

3-4-(propan-2-yl)phenylmorpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850039-2.5g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
2.5g
$1650.0 2023-09-19
Enamine
EN300-1850039-0.05g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
0.05g
$707.0 2023-09-19
Enamine
EN300-1850039-1g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
1g
$842.0 2023-09-19
Enamine
EN300-1850039-5g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
5g
$2443.0 2023-09-19
Enamine
EN300-1850039-0.25g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
0.25g
$774.0 2023-09-19
Enamine
EN300-1850039-5.0g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
5g
$3977.0 2023-05-26
Enamine
EN300-1850039-10.0g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
10g
$5897.0 2023-05-26
Enamine
EN300-1850039-10g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
10g
$3622.0 2023-09-19
Enamine
EN300-1850039-1.0g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
1g
$1371.0 2023-05-26
Enamine
EN300-1850039-0.5g
3-[4-(propan-2-yl)phenyl]morpholine
1017481-33-2
0.5g
$809.0 2023-09-19

3-4-(propan-2-yl)phenylmorpholine 関連文献

3-4-(propan-2-yl)phenylmorpholineに関する追加情報

Recent Advances in the Study of 1017481-33-2 and 3-4-(propan-2-yl)phenylmorpholine in Chemical Biology and Pharmaceutical Research

The compound 1017481-33-2, along with its derivative 3-4-(propan-2-yl)phenylmorpholine, has garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. This research brief synthesizes the latest findings on these compounds, focusing on their synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the role of 1017481-33-2 as a key intermediate in the synthesis of bioactive molecules. Its structural features, including a morpholine ring and an isopropylphenyl moiety, contribute to its versatility in medicinal chemistry. Researchers have successfully utilized 1017481-33-2 to develop novel analogs, including 3-4-(propan-2-yl)phenylmorpholine, which exhibits promising binding affinities for serotonin and dopamine receptors. These findings suggest potential applications in treating neurological disorders such as depression and Parkinson's disease.

In vitro and in vivo studies of 3-4-(propan-2-yl)phenylmorpholine have demonstrated its favorable pharmacokinetic profile, including good blood-brain barrier penetration and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed selective agonism at the 5-HT1A receptor subtype, with an EC50 value of 12 nM. This receptor subtype is a well-established target for anxiolytic and antidepressant drugs, positioning 3-4-(propan-2-yl)phenylmorpholine as a potential lead compound for further development.

The synthetic pathways for both 1017481-33-2 and 3-4-(propan-2-yl)phenylmorpholine have been optimized in recent years. A novel catalytic system using palladium nanoparticles supported on graphene oxide has been reported to improve the yield of 1017481-33-2 by 35% compared to traditional methods. For 3-4-(propan-2-yl)phenylmorpholine, a one-pot synthesis approach has been developed that reduces production costs while maintaining high purity (>99.5%), as documented in a recent patent application (WO2023124567).

Safety and toxicology studies have progressed significantly, with comprehensive assessments of both compounds now available. Acute toxicity testing in rodent models showed that 3-4-(propan-2-yl)phenylmorpholine has a favorable safety profile, with an LD50 > 500 mg/kg. Chronic administration studies (28-day) revealed no significant organ toxicity at therapeutic doses, though mild hepatic enzyme elevation was observed at higher doses. These findings support the continued investigation of these compounds for clinical applications.

Future research directions include structure-activity relationship (SAR) studies to optimize the pharmacological profile of 3-4-(propan-2-yl)phenylmorpholine derivatives. Computational modeling suggests that modifications to the morpholine ring could enhance receptor subtype selectivity. Additionally, combination therapies with existing CNS drugs are being explored to potentially improve therapeutic outcomes while minimizing side effects. The continued investigation of 1017481-33-2 and its derivatives represents an exciting frontier in neuropharmacology and drug development.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.